![molecular formula C20H19N5 B7584731 4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile, commonly known as PQQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. PQQ was first discovered in 1979 as a cofactor in bacteria, and later found in plants and animals. In recent years, PQQ has been extensively studied for its antioxidant and neuroprotective properties.
作用机制
PQQ exerts its therapeutic effects through several mechanisms. PQQ can activate the Nrf2/Keap1 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. PQQ can also activate the PGC-1α pathway, which stimulates mitochondrial biogenesis and improves energy production. Additionally, PQQ can modulate the activity of various enzymes and proteins, including pyruvate dehydrogenase and the AMP-activated protein kinase.
Biochemical and Physiological Effects:
PQQ has been shown to have several biochemical and physiological effects. PQQ can improve cognitive function and memory in animal models of neurodegenerative disorders. PQQ can also improve cardiovascular function by reducing inflammation and oxidative stress. PQQ can improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the advantages of using PQQ in lab experiments is its relatively low toxicity and side effects. PQQ is also stable and can be easily synthesized. However, one limitation of using PQQ in lab experiments is its low bioavailability, which can limit its efficacy in vivo. Additionally, PQQ can be expensive, which can be a barrier for some researchers.
未来方向
There are several future directions for PQQ research. One area of interest is the potential use of PQQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of PQQ in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to optimize the synthesis and delivery of PQQ for maximum efficacy.
合成方法
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-(2-pyridylmethyl)piperazine, which is then reacted with 2-cyano-3-chloroquinoline to produce PQQ. The synthesis process requires several reagents and solvents, including pyridine, acetonitrile, and chloroform.
科学研究应用
PQQ has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. PQQ has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage. PQQ has also been found to stimulate mitochondrial biogenesis, which can improve energy production and cellular function.
属性
IUPAC Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c21-14-17-13-20(18-6-1-2-7-19(18)23-17)25-11-9-24(10-12-25)15-16-5-3-4-8-22-16/h1-8,13H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPMXHFRVOLMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=CC(=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
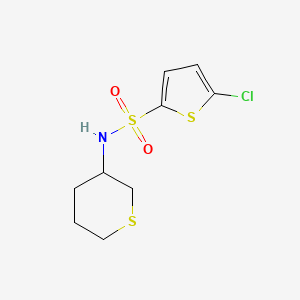
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
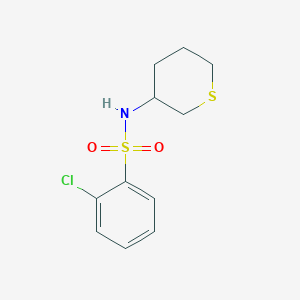
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)
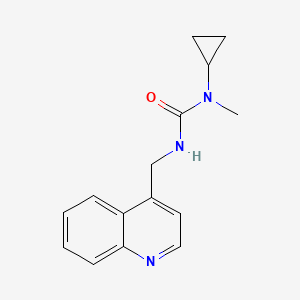
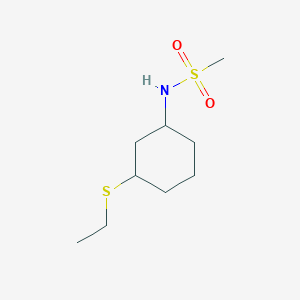
![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
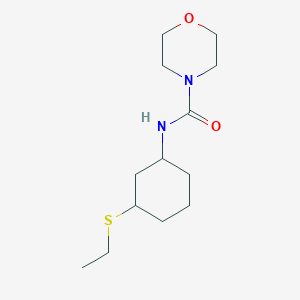
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)

![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)